chemical properties of 8-Bromo-6-fluoroquinolin-4-amine
chemical properties of 8-Bromo-6-fluoroquinolin-4-amine
An In-depth Technical Guide to the Chemical Properties of 8-Bromo-6-fluoroquinolin-4-amine
Abstract This technical guide provides a rigorous analysis of 8-Bromo-6-fluoroquinolin-4-amine (CAS: 1248250-53-4) , a specialized heterocyclic building block critical in medicinal chemistry for the development of kinase inhibitors and anti-infective agents.[1] We explore its synthesis via the Gould-Jacobs reaction, its unique electronic properties driven by the halogenated substitution pattern, and its orthogonal reactivity profile that enables precise late-stage diversification.[1]
Introduction: The Strategic Value of the Scaffold
In the landscape of drug discovery, the 4-aminoquinoline core is a "privileged scaffold," serving as the backbone for antimalarials (e.g., Chloroquine) and kinase inhibitors (e.g., Bosutinib). The 8-Bromo-6-fluoroquinolin-4-amine variant offers a distinct advantage: orthogonal functionalization .[1]
-
C-8 Bromine: A high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of solubilizing tails or specificity pockets.[1]
-
C-6 Fluorine: A metabolic blocker that prevents oxidative metabolism at the position para to the ring nitrogen, while simultaneously modulating the lipophilicity (LogP) and pKa of the core.
-
C-4 Amine: A hydrogen-bond donor/acceptor motif essential for binding affinity in the ATP-binding pocket of kinases.[1]
Physicochemical Properties & Structural Analysis[1][2][3]
The electronic interplay between the electron-donating amino group and the electron-withdrawing halogens defines the molecule's behavior.[1]
| Property | Value / Description | Source/Rationale |
| CAS Number | 1248250-53-4 | Verified Registry |
| Molecular Formula | C₉H₆BrFN₂ | - |
| Molecular Weight | 241.06 g/mol | - |
| Appearance | Off-white to pale yellow solid | Typical for halogenated aminoquinolines |
| Predicted pKa (N-1) | ~7.5 - 8.2 | Expert Insight:[1][2][3] Lower than 4-aminoquinoline (pKa ~9.[1]1) due to the inductive electron-withdrawing effects of -F and -Br.[1] |
| LogP (Predicted) | 2.3 - 2.6 | Moderate lipophilicity suitable for CNS penetration or oral bioavailability.[1] |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors | Ideal for "Rule of 5" compliance.[1] |
Electronic Structure Analysis: The 4-amino group strongly donates electron density into the ring via resonance, significantly increasing the basicity of the ring nitrogen (N-1). However, the 8-bromo and 6-fluoro substituents exert a strong inductive withdrawing effect (-I), which tempers this basicity.[1] This balance is crucial; it ensures the molecule remains protonated at physiological pH in some environments (lysosomes) but neutral in others (cytosol), aiding in biodistribution.
Validated Synthetic Route (Self-Validating Protocol)
Expertise Note: While direct nitration/reduction routes exist, they often suffer from regioselectivity issues.[4] The most robust, scalable method for this specific substitution pattern is the Gould-Jacobs reaction starting from a defined aniline precursor. This ensures the halogens are fixed in the correct positions before ring closure.
Step-by-Step Protocol
Precursor: 2-Bromo-4-fluoroaniline.[1][4][5]
Step 1: Condensation & Cyclization (The Gould-Jacobs Protocol) [1]
-
Reagents: 2-Bromo-4-fluoroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq).
-
Procedure: Heat neat or in ethanol at 120°C to form the enamine intermediate.
-
Cyclization: Transfer the intermediate into boiling Diphenyl ether (Ph₂O) at 250°C.
-
Product: 8-Bromo-6-fluoro-4-hydroxyquinoline (Note: Exists as the 4-quinolone tautomer).[1]
Step 2: Aromatization/Activation [1]
-
Reagents: 4-Hydroxy intermediate, Phosphorus Oxychloride (POCl₃, solvent/reagent).
-
Procedure: Reflux at 105°C for 2-4 hours. Monitor by TLC (loss of polar starting material).[8]
-
Workup: Carefully quench into ice-water (Exothermic!). Neutralize with NaHCO₃.
-
Product: 8-Bromo-4-chloro-6-fluoroquinoline .
Step 3: Amination (The SnAr Displacement)
-
Reagents: 4-Chloro intermediate, Ammonia (in Methanol or aqueous NH₄OH), or a specific amine if derivatizing.
-
Procedure: Heat in a sealed pressure vessel at 100-120°C for 12 hours.
-
Critical Control Point: The 4-position is highly activated for Nucleophilic Aromatic Substitution (SnAr) due to the ring nitrogen. The 6-F and 8-Br are relatively stable under these specific conditions, preventing side reactions.[1]
-
-
Purification: Precipitate with water or recrystallize from Ethanol.
-
Final Product: 8-Bromo-6-fluoroquinolin-4-amine .
Visualization: Synthesis Workflow
Caption: Step-wise synthesis via the Gould-Jacobs pathway, ensuring regiochemical integrity of the halogen substituents.
Chemical Reactivity & Derivatization[1][2]
For medicinal chemists, the utility of this molecule lies in its differential reactivity . You can selectively manipulate specific sites without protecting groups if the order of operations is correct.
A. The C-8 Bromine (The "Suzuki Handle")
The bromine at position 8 is sterically crowded but electronically activated. It is the preferred site for Palladium-catalyzed cross-coupling.[1]
-
Reaction: Suzuki-Miyaura Coupling.[1]
-
Conditions: Pd(dppf)Cl₂, Boronic Acid, K₂CO₃, Dioxane/Water.
-
Selectivity: Reacts before the C-6 Fluorine (which is inert to Pd under standard conditions) and after the C-4 amine is installed (to avoid poisoning the catalyst, though free amines can sometimes be tricky).
-
Tip: If coupling fails due to the free amine, protect the N-4 as an acetamide or carbamate first.
B. The C-4 Amine (The "Kinase Hinge Binder")[1]
-
Acylation: Reacts with acid chlorides to form amides.
-
Reductive Amination: Reacts with aldehydes/ketones + NaBH(OAc)₃.
-
Basicity: The exocyclic nitrogen is the H-bond donor. The ring nitrogen (N-1) is the acceptor.
C. The C-6 Fluorine (The "Metabolic Shield")[1]
-
Inertness: Generally inert to SnAr unless forcing conditions (strong alkoxides in DMSO) are used.
-
Function: Its primary role is passive—blocking the P450 oxidation site and lowering the pKa of the ring nitrogen to improve solubility.
Visualization: Reactivity Map
Caption: Orthogonal reactivity map highlighting the distinct chemical behaviors of the N-1, C-4, C-6, and C-8 positions.
Safety & Handling (SDS Summary)
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Signal Word: Warning.
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume.
-
P280: Wear protective gloves/eye protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Halogenated quinolines can be light-sensitive; store in amber vials.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65721413, (S)-6-Bromo-8-fluorochroman-4-amine (Analogous Structure Reference).[1] Retrieved from [Link][1]
-
Frontiers in Chemistry (2025). 4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies. Retrieved from [Link][1]
Sources
- 1. 1895563-71-9;;1250348-40-3;; CAS [chemicalbook.com]
- 2. 2-(1-苯基乙基)苯酚_密度_沸点_分子量_CAS号【4237-44-9】_化源网 [chemsrc.com]
- 3. Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Fluoro-2,8-dimethyl-5-nitroquinoline | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 2-Bromo-6-fluoroaniline | 65896-11-9 | Benchchem [benchchem.com]
